

What are the basic properties of 6-Benzothiazolecarboxaldehyde?

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Compound of Interest

Compound Name: 6-Benzothiazolecarboxaldehyde

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An In-Depth Technical Guide to 6-Benzothiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzothiazolecarboxaldehyde, a heterocyclic aldehyde, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties

6-Benzothiazolecarboxaldehyde is a solid at room temperature, with its appearance ranging from white to yellow or brown.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ NOS	
Molecular Weight	163.2 g/mol	
Predicted Boiling Point	311.4 °C at 760 mmHg	
Physical Form	Solid	
Appearance	White to yellow to brown crystalline powder or low melting solid	[1]
Storage Temperature	4°C, stored under nitrogen	

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **6-Benzothiazolecarboxaldehyde**. While specific experimental spectra for this particular isomer are not readily available in the public domain, the following sections outline the expected spectral characteristics based on the analysis of the benzothiazole core and the aldehyde functional group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the aldehydic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the aldehyde group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbon of the aldehyde, the carbons of the benzothiazole ring, and the carbons of any substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in **6-Benzothiazolecarboxaldehyde**. Characteristic absorption bands are expected for the carbonyl

(C=O) stretch of the aldehyde, C-H stretching and bending vibrations of the aromatic ring, and vibrations associated with the benzothiazole nucleus.

Mass Spectrometry

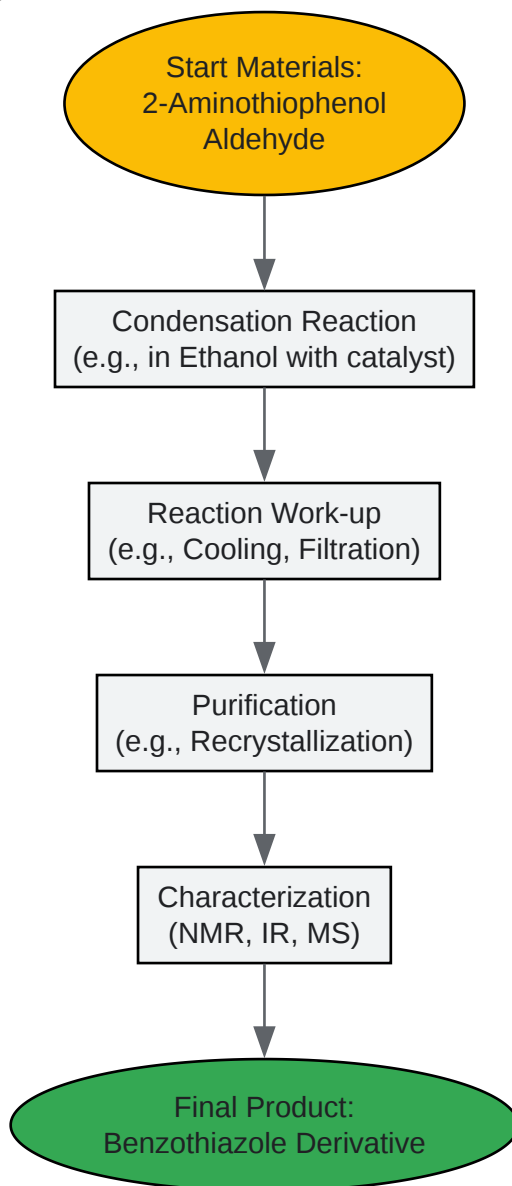
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would confirm the molecular weight, and the fragmentation pattern would offer insights into the structural components of **6-**

Benzothiazolecarboxaldehyde.

Synthesis Protocols

The synthesis of benzothiazole derivatives can be achieved through various methods, with the most common being the condensation of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, or acyl chlorides.^[2] A general experimental workflow for the synthesis of a benzothiazole derivative from an aldehyde is outlined below.

General Synthesis Workflow for Benzothiazole Derivatives



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Caption: General workflow for synthesizing benzothiazole derivatives.

A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including the use of hydrogen peroxide/HCl, ammonium chloride, or microwave irradiation.[2]
The choice of method can influence reaction time and yield.[2]

Biological Activity

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.^[3]^[4]

Antimicrobial Activity

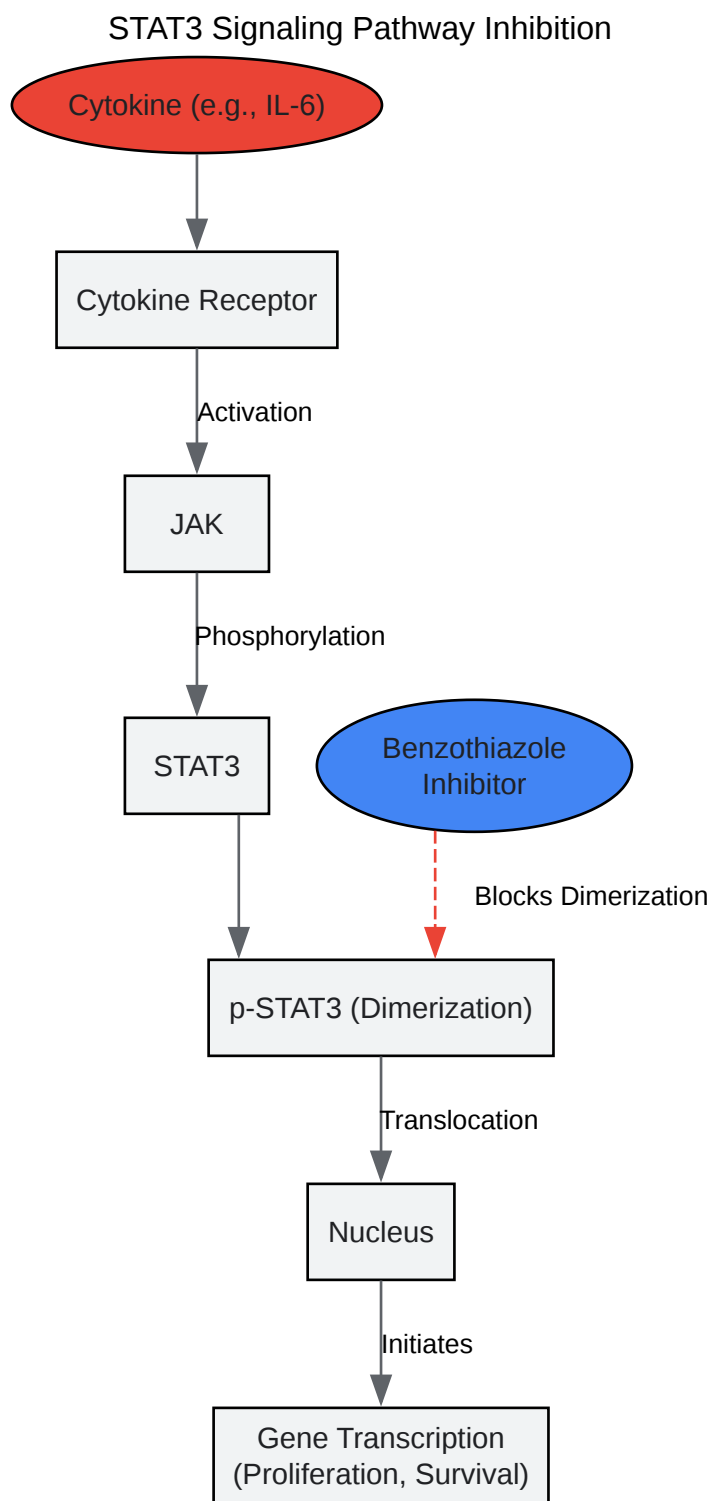
Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of bacterial and fungal pathogens.^[3] The mechanism of action can vary depending on the specific substitutions on the benzothiazole ring.

Anticancer Activity

The benzothiazole scaffold is a privileged structure in the design of anticancer agents.^[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.^[4]

Modulation of Signaling Pathways

Recent research has highlighted the ability of benzothiazole derivatives to modulate key cellular signaling pathways implicated in disease. Of particular interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a validated target in cancer therapy. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 pathway. The general mechanism of STAT3 inhibition is depicted in the following diagram.



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Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Safety and Handling

Appropriate safety precautions should be taken when handling **6-**

Benzothiazolecarboxaldehyde and its derivatives. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Benzothiazolecarboxaldehyde serves as a valuable building block for the synthesis of a diverse range of compounds with significant biological potential. This guide provides a foundational understanding of its core properties and outlines key experimental considerations for its use in research and development. Further investigation into the specific biological activities and mechanisms of action of **6-Benzothiazolecarboxaldehyde** and its derivatives is warranted to fully realize their therapeutic potential.

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